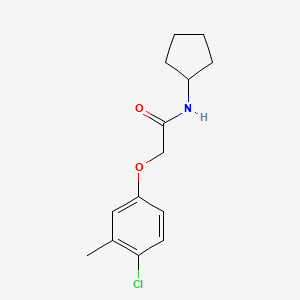
3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone, also known as BMF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMF belongs to the family of chalcones, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the antioxidant response.
Biochemical and Physiological Effects:
3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has been found to modulate the expression of genes involved in angiogenesis, which may have implications for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified through recrystallization. 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has also been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research. However, there are also limitations to using 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity have not been extensively studied.
Direcciones Futuras
There are several future directions for 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone research. One area of interest is the development of 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone-based drugs for the treatment of cancer and other diseases. 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has been shown to exhibit anticancer activity in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the investigation of 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone's potential as a neuroprotective agent. 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has been found to exhibit antioxidant and anti-inflammatory activities, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to elucidate the mechanism of action of 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone and its pharmacokinetics and toxicity in order to fully understand its potential therapeutic properties.
Métodos De Síntesis
3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through the Claisen-Schmidt condensation reaction of 3-methoxy-4-methylbenzaldehyde and acetophenone in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. 3-(3-methoxy-4-methylbenzylidene)-5-phenyl-2(3H)-furanone has also been investigated for its ability to modulate various signaling pathways involved in cellular processes such as apoptosis, cell cycle progression, and angiogenesis.
Propiedades
IUPAC Name |
(3Z)-3-[(3-methoxy-4-methylphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-8-9-14(11-17(13)21-2)10-16-12-18(22-19(16)20)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUKIHEROKRTR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)

![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)